2-bromo-N-(4-methyl-3-nitrophenyl)propanamide
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Overview
Description
2-bromo-N-(4-methyl-3-nitrophenyl)propanamide is an organic compound with the molecular formula C10H11BrN2O3. It is characterized by the presence of a bromine atom, a nitro group, and a methyl group attached to a phenyl ring, along with a propanamide moiety. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-bromo-N-(4-methyl-3-nitrophenyl)propanamide typically involves the bromination of N-(4-methyl-3-nitrophenyl)propanamide. The reaction is carried out using bromine or a bromine-containing reagent under controlled conditions to ensure selective bromination at the desired position .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale bromination reactions using automated systems to control temperature, pressure, and reagent addition. The use of continuous flow reactors can enhance the efficiency and safety of the process .
Chemical Reactions Analysis
Types of Reactions
2-bromo-N-(4-methyl-3-nitrophenyl)propanamide can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or other chemical reductants.
Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid or other oxidized forms using strong oxidizing agents
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols, often in the presence of a base.
Reduction: Hydrogen gas with a catalyst (e.g., palladium on carbon) or chemical reductants like sodium borohydride.
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide
Major Products
Substitution: Products depend on the nucleophile used, such as N-(4-methyl-3-nitrophenyl)propanamide derivatives.
Reduction: 2-amino-N-(4-methylphenyl)propanamide.
Scientific Research Applications
2-bromo-N-(4-methyl-3-nitrophenyl)propanamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for drug development due to its unique structural features.
Industry: Utilized in the development of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 2-bromo-N-(4-methyl-3-nitrophenyl)propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine and nitro groups can participate in various biochemical pathways, leading to the modulation of biological activities. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
Similar Compounds
- 2-bromo-N-(4-nitrophenyl)propanamide
- 2-bromo-N-(3-nitrophenyl)propanamide
- 2-bromo-N-(4-methylphenyl)propanamide
Uniqueness
2-bromo-N-(4-methyl-3-nitrophenyl)propanamide is unique due to the presence of both a methyl and a nitro group on the phenyl ring, which can influence its chemical reactivity and biological activity. This combination of substituents can lead to distinct properties compared to other similar compounds .
Properties
Molecular Formula |
C10H11BrN2O3 |
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Molecular Weight |
287.11 g/mol |
IUPAC Name |
2-bromo-N-(4-methyl-3-nitrophenyl)propanamide |
InChI |
InChI=1S/C10H11BrN2O3/c1-6-3-4-8(5-9(6)13(15)16)12-10(14)7(2)11/h3-5,7H,1-2H3,(H,12,14) |
InChI Key |
AKLIPVZSVUDVBZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C(C)Br)[N+](=O)[O-] |
Origin of Product |
United States |
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